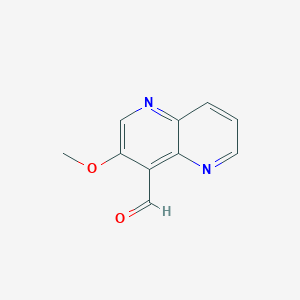

3-Methoxy-1,5-naphthyridine-4-carbaldehyde

Description

Overview of Naphthyridine Scaffolds in Organic and Medicinal Chemistry Research

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. As structural isomers of diazanaphthalenes, there are six possible arrangements of the two nitrogen atoms in the bicyclic system, giving rise to 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. nih.govnih.gov These scaffolds have garnered immense interest in organic and medicinal chemistry due to their versatile applications and wide range of biological activities. nih.govresearchgate.net The planar, electron-deficient nature of the naphthyridine core makes it an excellent pharmacophore capable of various interactions with biological targets.

In medicinal chemistry, the naphthyridine framework is considered a "privileged scaffold" because its derivatives have shown a remarkable breadth of pharmacological effects. researchgate.net These include antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities. researchgate.netmdpi.com The first clinically used naphthyridine derivative was Nalidixic acid, a 1,8-naphthyridine (B1210474), introduced in 1967 as an antibacterial agent for treating urinary tract infections. mdpi.com This discovery spurred extensive research, leading to the development of numerous other drugs and clinical candidates. kthmcollege.ac.in Beyond medicine, naphthyridine derivatives are utilized in materials science as ligands for metal complexes, components in light-emitting diodes (LEDs), and as molecular sensors, owing to their unique photophysical properties. researchgate.netkthmcollege.ac.in

Historical Development of Naphthyridine Synthesis and Functionalization Methodologies

The first synthesis of an unsubstituted naphthyridine, specifically the 1,5-isomer, was reported in 1927 by Brobansky and Sucharda, who adapted the well-known Skraup quinoline (B57606) synthesis using 3-aminopyridine (B143674) as the starting material. nih.gov Since this pioneering work, a multitude of synthetic strategies have been developed to construct and functionalize the naphthyridine core. researchgate.net

Classical cyclization reactions remain fundamental to naphthyridine synthesis. These methods typically involve the construction of the second pyridine ring onto a pre-existing pyridine derivative. Key historical methods are summarized in the table below. nih.govresearchgate.netnih.govnih.gov

| Reaction Name | Precursors | Description |

| Skraup Reaction | An aminopyridine and glycerol (B35011) | A cyclization reaction typically catalyzed by acid (e.g., sulfuric acid) with an oxidizing agent. nih.gov |

| Friedländer Annulation | An aminopyridine with an ortho-carbonyl group and a compound with an α-methylene ketone | A condensation reaction that forms the new pyridine ring. It is considered a simple and high-yield method. nih.govnih.gov |

| Gould-Jacobs Reaction | An aminopyridine and a diethyl alkylidenemalonate | Involves an initial condensation followed by a thermal cyclization to afford a 4-hydroxynaphthyridine derivative. nih.gov |

| Combes Synthesis | An aminopyridine and a β-diketone | An acid-catalyzed reaction that provides a route to substituted naphthyridines. nih.gov |

In recent decades, modern synthetic methodologies have provided more sophisticated and efficient routes. These include transition metal-catalyzed cross-coupling reactions (e.g., Heck, Stille) to build precursors for cyclization and intramolecular cycloaddition reactions like the hetero-Diels-Alder reaction. researchgate.netnih.govencyclopedia.pub Functionalization of the pre-formed naphthyridine ring can be achieved through various reactions, including electrophilic substitutions (such as nitration and halogenation), nucleophilic substitutions on halogenated derivatives, and direct metallation-substitution sequences to introduce a wide variety of functional groups. nih.govresearchgate.net

Rationale for Advanced Academic Research on 3-Methoxy-1,5-naphthyridine-4-carbaldehyde

The rationale for focused research on this compound stems from its identity as a highly versatile and strategically functionalized chemical intermediate. The value of this compound is derived from the combination of its three key structural features: the 1,5-naphthyridine (B1222797) core, the methoxy (B1213986) group at the 3-position, and the carbaldehyde (aldehyde) group at the 4-position.

The 1,5-Naphthyridine Core: As established, this scaffold is a proven pharmacophore associated with diverse biological activities. researchgate.net Its inclusion provides a foundational structure with desirable physicochemical properties for drug design.

The 4-Carbaldehyde Group: The aldehyde functionality is one of the most versatile functional groups in organic synthesis. It serves as a crucial "synthetic handle" for a vast array of chemical transformations. This allows for the elaboration of the core scaffold into more complex molecules. For instance, the aldehyde can readily undergo:

Reductive Amination: To introduce diverse amine side chains.

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes and extend carbon chains.

Condensation Reactions: With active methylene (B1212753) compounds to build new rings or conjugated systems.

Oxidation: To form the corresponding carboxylic acid.

Reduction: To form the primary alcohol.

The 3-Methoxy Group: The methoxy group acts as an electronic modulator of the heterocyclic system. As an electron-donating group, it influences the reactivity of the naphthyridine ring and can be a key site for metabolic activity or a point of interaction with biological targets. Furthermore, the methoxy group can be cleaved to reveal a hydroxy group, as demonstrated in the synthesis of the related compound 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, adding another layer of synthetic utility. researchgate.net

The synthesis of precursors like 3-methoxy-4-methyl-1,5-naphthyridines has been reported via the Skraup reaction. nih.gov The subsequent introduction of the aldehyde at the 4-position could potentially be achieved through methods like Vilsmeier-Haack formylation, a common strategy for formylating electron-rich heterocycles. mdpi.com Therefore, this compound is not an endpoint but a critical branching point for the synthesis of extensive libraries of novel compounds for screening in medicinal and materials science applications.

Scope and Objectives of the Research Outline on this compound

A dedicated research program focusing on this compound would be structured around its potential as a key building block. The primary objectives would be to explore its synthetic utility and to evaluate the properties of its derivatives.

Key Research Objectives:

Optimization of Synthesis: To develop a robust, scalable, and high-yield synthetic route to this compound. This involves optimizing the formation of the naphthyridine core and the subsequent functionalization steps.

Exploration of Reactivity and Derivatization: To systematically investigate the reactivity of the aldehyde group to create a diverse chemical library. The following table outlines potential derivatization pathways.

| Reaction Type | Reagent(s) | Product Class |

| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Dicyanovinyl or Cyanoacrylate derivatives |

| Oxidation | NaClO₂, H₂O₂ | Carboxylic Acids |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohols |

| Henry Reaction | Nitromethane | Nitroalcohols |

Medicinal Chemistry Applications: To synthesize targeted libraries of derivatives (e.g., imines, amides, sulfonamides) and screen them for biological activity. Based on the known pharmacology of naphthyridines, screening efforts would logically focus on anticancer, antimicrobial, and kinase inhibition assays. researchgate.netbohrium.com

Materials Science Applications: To synthesize derivatives with extended π-conjugated systems via reactions at the aldehyde. These new molecules would be evaluated for their photophysical properties, including fluorescence and potential use as organic light-emitting diode (OLED) emitters or as chelating ligands for creating novel metal-organic complexes. researchgate.net

By pursuing these objectives, a comprehensive understanding of the chemical potential of this compound can be achieved, paving the way for the discovery of novel compounds with significant scientific and practical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,5-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-9-5-12-8-3-2-4-11-10(8)7(9)6-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCHPWZCSDQAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC=NC2=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659626 | |

| Record name | 3-Methoxy-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056877-13-4 | |

| Record name | 3-Methoxy-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 3 Methoxy 1,5 Naphthyridine 4 Carbaldehyde and Its Derivatives

Nucleophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine (B1222797) ring system is susceptible to nucleophilic substitution reactions (SNAr), particularly at positions activated by the ring nitrogens and electron-withdrawing groups. mdpi.com Halogenated 1,5-naphthyridines are common precursors for introducing various nucleophiles. nih.gov For instance, chloro-substituted 1,5-naphthyridines can be prepared from the corresponding hydroxy derivatives using reagents like phosphorus oxychloride (POCl3). nih.gov These halogenated intermediates readily undergo substitution with a variety of nucleophiles.

Amination of halogenated 1,5-naphthyridines is a frequently employed transformation to produce amino-substituted derivatives. researchgate.net Similarly, phosphine-based nucleophiles, such as potassium diphenylphosphanide, can displace a suitable leaving group on the naphthyridine ring to form phosphorylated derivatives. nih.gov

While direct nucleophilic substitution on an unsubstituted ring is challenging, the presence of an N-oxide functionality can facilitate such reactions at the 2- and 4-positions. nih.gov The introduction of a good leaving group, such as a halogen, at positions 2, 4, 6, or 8 of the 1,5-naphthyridine core is a common strategy to enable subsequent nucleophilic substitution by various amines, alcohols, and other nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions on 1,5-Naphthyridine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Chloro-1,5-naphthyridine | Amines | Amino-1,5-naphthyridine | researchgate.net |

| Halogenated 1,5-naphthyridine | Potassium diphenylphosphanide | Diphenylphosphoryl-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine N-oxide | POCl3 | Chloro-1,5-naphthyridine | nih.gov |

Electrophilic Substitution Reactions on the Naphthyridine System

The 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. nih.govmdpi.com Reactions typically require harsh conditions, and the substitution pattern is influenced by the existing substituents.

Nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid has been shown to occur on the benzene (B151609) ring rather than the naphthyridine core. mdpi.com Bromination of 6-methylbenzo[b]naphthyridines, however, occurs at the pyridine (B92270) ring in the β-position relative to the nitrogen atom. This is not a typical SEAr reaction but proceeds through a nucleophilic addition-elimination mechanism. mdpi.com

For the 1,5-naphthyridine system itself, electrophilic attack is challenging. However, N-alkylation and N-acylation at the nitrogen atoms are common reactions, as the lone pair of electrons on the nitrogen acts as a nucleophile towards electrophiles. nih.gov

Reactivity and Transformations of the Carbaldehyde Group

The carbaldehyde group at the 4-position of 3-Methoxy-1,5-naphthyridine-4-carbaldehyde is a versatile functional handle for a variety of chemical transformations.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. organic-chemistry.orgresearchgate.net This reaction is a fundamental transformation in organic chemistry and is typically reversible. nih.gov The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov

A wide range of primary amines can be used in this reaction, leading to a diverse array of N-substituted imine derivatives of the 3-methoxy-1,5-naphthyridine (B1392896) scaffold. These reactions can often be carried out under mild conditions, sometimes catalyzed by acids or bases, or even performed neat. organic-chemistry.org

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH2) | N-Substituted Imine |

The carbaldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (3-methoxy-1,5-naphthyridin-4-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Oxidation: The aldehyde can be oxidized to 3-methoxy-1,5-naphthyridine-4-carboxylic acid. nih.gov A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Ruthenium-catalyzed oxidations have also been reported as an alternative method.

Chemical Modifications of the Methoxy (B1213986) Substituent (e.g., Demethylation)

The methoxy group at the 3-position can be cleaved to reveal the corresponding hydroxy-naphthyridine derivative. This demethylation is a common transformation in the synthesis of natural products and their analogs. Reagents such as boron trifluoride etherate in combination with acetic anhydride (B1165640) have been used for the demethylation of methoxy-substituted aromatic compounds. researchgate.net

Broader Functional Group Interconversions on the Naphthyridine Scaffold

The this compound scaffold allows for a wide range of functional group interconversions beyond those already mentioned. For example, the carbaldehyde can serve as a precursor for the synthesis of various heterocyclic rings fused to the naphthyridine core through multi-step reaction sequences.

Furthermore, cross-coupling reactions, such as Suzuki and Stille couplings, can be employed on halogenated 1,5-naphthyridine derivatives to introduce new carbon-carbon bonds. nih.gov These reactions provide a powerful tool for the synthesis of a diverse library of substituted 1,5-naphthyridines. nih.govresearchgate.net

Computational and Theoretical Investigations of Naphthyridine Systems, Including 3 Methoxy 1,5 Naphthyridine 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods) for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of naphthyridine derivatives. Methods like Density Functional Theory (DFT) are frequently employed to analyze the molecular orbitals and predict the electronic behavior of compounds such as 3-Methoxy-1,5-naphthyridine-4-carbaldehyde.

DFT calculations, often using hybrid functionals like B3LYP, allow for the optimization of the molecule's geometry to its lowest energy state. nih.gov From this optimized structure, a variety of electronic parameters can be determined. Key areas of analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule. They reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including how a ligand might interact with a biological target.

These computational techniques provide a theoretical framework for understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions and biological systems. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for drug discovery, as it helps to identify and refine potential drug candidates by simulating their interaction with a biological target at the molecular level.

For naphthyridine derivatives, including this compound, docking simulations can elucidate how the molecule fits into the active site of an enzyme or a receptor. The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The ligand's structure is optimized using methods like DFT.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various possible conformations are explored. dovepress.com

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The pose with the lowest binding energy is typically considered the most favorable. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov

Studies on similar heterocyclic systems have successfully used docking to predict binding modes and affinities, guiding the synthesis of more potent inhibitors. nih.gov For this compound, docking could be used to screen its potential against various cancer-related targets, such as kinases or topoisomerases, for which other naphthyridines have shown activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For a series of naphthyridine derivatives evaluated for their cytotoxic activities against various human cancer cell lines, 3D-QSAR models were successfully developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide insights into how different structural features influence the cytotoxic potency.

The statistical quality of the QSAR models is assessed by several parameters:

q²: The cross-validated correlation coefficient, which indicates the predictive power of the model.

r²: The non-cross-validated correlation coefficient, which shows the goodness of fit of the model.

r²pred: The predictive r-squared for an external test set of compounds.

High values for these parameters indicate a robust and predictive model. For instance, a CoMSIA model for cytotoxicity against the HeLa cell line yielded high statistical values, suggesting a reliable model. nih.gov

| Cell Line | Model | q² | r² | r²pred |

|---|---|---|---|---|

| HeLa (Cervical Cancer) | CoMSIA | 0.857 | 0.984 | 0.966 |

| HL-60 (Leukemia) | CoMSIA | 0.777 | 0.937 | 0.913 |

| PC-3 (Prostate Cancer) | CoMSIA | 0.702 | 0.983 | 0.974 |

The contour maps generated from these models highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor modifications. For the studied naphthyridines, the 3D-QSAR contour maps indicated that the C-1 NH and C-4 carbonyl group of the naphthyridine ring were important for cytotoxicity. nih.gov This information is invaluable for designing new derivatives, such as modifications to the carbaldehyde group on this compound, to enhance biological activity.

Theoretical Studies on Reactivity Indices and Adsorption Phenomena

Theoretical studies on reactivity indices, derived from quantum chemical calculations, provide a quantitative measure of a molecule's chemical behavior. These indices help predict how a molecule like this compound will behave in a chemical reaction. Key reactivity indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reaction.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

These indices are calculated from the energies of the HOMO and LUMO and are used to understand and compare the reactivity of different naphthyridine derivatives.

Adsorption phenomena, particularly the interaction of molecules with surfaces, can also be investigated theoretically. Computational methods can model the adsorption of a molecule onto a surface, such as a metal or a polymer. These studies calculate adsorption energies and determine the most stable adsorption geometry. This is relevant in materials science, for example, in the development of corrosion inhibitors, where the molecule's ability to adsorb onto a metal surface is key to its function. While specific adsorption studies on this compound are not widely reported, the principles of computational modeling could be applied to investigate its potential in such applications.

Spectroscopic Analysis and Advanced Structural Elucidation of Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformation of organic molecules. For 3-Methoxy-1,5-naphthyridine-4-carbaldehyde, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the naphthyridine core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The aldehyde proton would be the most deshielded, likely appearing as a singlet above δ 9.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet further upfield, generally in the range of δ 3.8 to 4.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde group would be significantly downfield, expected around δ 190 ppm. The carbons of the naphthyridine ring would resonate in the aromatic region (δ 110-160 ppm), with those bonded to nitrogen appearing at lower field. The methoxy carbon would be observed in the upfield region, typically around δ 55-60 ppm. researchgate.net Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the naphthyridine ring.

Expected ¹H NMR Chemical Shifts: Interactive Data Table

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | > 9.5 |

| Aromatic (Naphthyridine ring) | 7.0 - 9.0 |

Expected ¹³C NMR Chemical Shifts: Interactive Data Table

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Aromatic (Naphthyridine ring) | 110 - 160 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the aldehyde group (CHO, 29 Da) or the methoxy group (CH₃O, 31 Da). The stability of the naphthyridine ring would likely result in it being a prominent fragment in the spectrum. Analysis of the isotopic distribution pattern would further confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group would likely appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the naphthyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would give rise to a strong band in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.

Expected IR Absorption Bands: Interactive Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O stretch | 1680 - 1700 |

| Aldehyde (-CHO) | C-H stretch | 2720 & 2820 |

| Naphthyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| Methoxy (-OCH₃) | C-O stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The 1,5-naphthyridine (B1222797) system is an extended aromatic system, and the presence of the methoxy and carbaldehyde groups would influence its electronic absorption spectrum.

The spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation of the naphthyridine ring system would result in strong absorptions in the UV region. The aldehyde and methoxy groups, acting as a chromophore and an auxochrome respectively, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible region.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the planarity of the naphthyridine ring system and reveal the conformation of the methoxy and carbaldehyde substituents relative to the ring. It would also provide insights into the crystal packing and any non-covalent interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice.

Advanced Research Applications and Prospects for Naphthyridine Derivatives Excluding Clinical Human Trials

Role as Key Chemical Scaffolds in Medicinal Chemistry Research

The 1,5-naphthyridine (B1222797) nucleus is a foundational structure in the design and discovery of new bioactive agents. Its rigid, planar geometry and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, facilitate interactions with various biological targets. nih.govacs.org Researchers have leveraged this scaffold to develop compounds with a wide array of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial agents. nih.govresearchgate.net The versatility of the 1,5-naphthyridine ring system allows for the introduction of various substituents at different positions, which can modulate the molecule's physicochemical properties, biological activity, and selectivity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For naphthyridine derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various molecular targets.

For instance, optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, ALK5. acs.orgnih.gov In this series, replacing a quinoline (B57606) core with a 1,5-naphthyridine nucleus resulted in a tenfold increase in binding potency. acs.org Further modifications explored how different substituents on the naphthyridine ring and attached side chains affected inhibitory concentration, with compounds achieving IC50 values in the low nanomolar range. nih.gov

In the context of anticancer research, SAR studies on a series of naphthyridine derivatives revealed that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines. nih.gov Similarly, studies on 8-hydroxy-1,6-naphthyridine derivatives as antileishmanial agents showed that the 8-hydroxyl group was crucial for antiparasitic activity, as its removal or methylation led to a loss of potency. acs.org These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of the naphthyridine scaffold.

| Compound Modification | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Core Scaffold Change | Replacement of quinoline with 1,5-naphthyridine | 10-fold increase in binding potency | acs.org |

| Core Scaffold Change | Incorporation of 1,8-naphthyridine (B1210474) nucleus | Detrimental for binding to ALK5 | acs.org |

| Side Chain Modification | Aminothiazole and pyrazole derivatives | Potent inhibition with IC50 values of 6 nM and 4 nM, respectively | nih.gov |

The biological effects of naphthyridine derivatives are often traced back to their interaction with specific molecular targets, primarily enzymes involved in critical cellular processes. A prominent mechanism of action for many antimicrobial and anticancer naphthyridines is the inhibition of topoisomerase enzymes. nih.gov These enzymes, such as DNA gyrase and topoisomerase II, are essential for managing DNA topology during replication, transcription, and repair.

Bacterial DNA gyrase is a well-established target for antibacterial agents. mdpi.com The first clinically used naphthyridine, nalidixic acid (a 1,8-naphthyridine derivative), functions by inhibiting the A subunit of DNA gyrase, thereby blocking DNA replication in bacteria. mdpi.com More recent research has shown that 1,5-naphthyridinone derivatives also act by inhibiting bacterial topoisomerase, leading to bacterial cell death. mdpi.com Similarly, certain fused 1,5-naphthyridine derivatives have been identified as inhibitors of topoisomerase I (TopI), an enzyme often overexpressed in cancer cells, making them promising anticancer candidates. encyclopedia.pub For example, a benzo[b] nih.govnih.govnaphthyridine derivative was found to inhibit TopI activity at a concentration of 100 μM. encyclopedia.pub Some phenyl-substituted 1,5-naphthyridines have also been investigated for their ability to inhibit the bacterial cell division protein FtsZ, representing another mechanism for their antibacterial effects. nih.gov

The naphthyridine scaffold has been a prolific source of antimicrobial agents. scilit.com Research has demonstrated the efficacy of various derivatives against a broad spectrum of pathogens, including drug-resistant strains.

Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653) and 10-methoxycanthin-6-one, have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.49 µg/mL and 3.91 µg/mL, respectively. nih.gov Notably, they also displayed activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Synthetic 1,5-naphthyridine derivatives have also been evaluated against multidrug-resistant pathogens. nih.gov In one study, a phenyl-substituted 1,5-naphthyridine demonstrated a bactericidal mode of action against MRSA and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values of 4 µg/mL and 8 µg/mL, respectively. nih.gov The development of novel naphthyridine derivatives continues to be a key strategy in the search for new antibiotics to combat the growing threat of antimicrobial resistance. mdpi.comscilit.com

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Canthin-6-one | Staphylococcus aureus | 0.49 | nih.gov |

| Canthin-6-one | Escherichia coli | 3.91 | nih.gov |

| Canthin-6-one | MRSA | 0.98 | nih.gov |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | 3.91 | nih.gov |

| Phenyl-substituted 1,5-naphthyridine (18) | MRSA | 4 | nih.gov |

| Phenyl-substituted 1,5-naphthyridine (18) | VRE | 8 | nih.gov |

The structural characteristics of the naphthyridine core, particularly its planarity which facilitates DNA intercalation, have made it an attractive scaffold for the development of anticancer agents. nih.govencyclopedia.pub A multitude of studies have reported the cytotoxic effects of naphthyridine derivatives against various human cancer cell lines.

For example, a series of synthetic naphthyridine derivatives were evaluated for their in vitro cytotoxicity, with some compounds proving more potent than the established anticancer agent colchicine (B1669291) against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines. nih.gov One derivative, in particular, demonstrated impressive potency with IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3). nih.gov Fused 1,5-naphthyridine systems have also shown significant promise. Indeno nih.govnih.govnaphthyridine derivatives exhibited high cytotoxic effects against the A549 lung cancer cell line, with one fluorinated derivative showing an IC50 value of 1.7 µM. encyclopedia.pub Naturally derived naphthyridines, such as 10-methoxycanthin-6-one, have also displayed significant anticancer effects against prostate (DU145) and breast (HCC 1395) cancer cell lines, with an IC50 of 1.58 µg/mL against DU145. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Naphthyridine derivative (16) | HeLa (Cervical) | 0.7 µM | nih.gov |

| Naphthyridine derivative (16) | HL-60 (Leukemia) | 0.1 µM | nih.gov |

| Naphthyridine derivative (16) | PC-3 (Prostate) | 5.1 µM | nih.gov |

| Indeno nih.govnih.govnaphthyridine (51d) | A549 (Lung) | 1.7 µM | encyclopedia.pub |

| 10-Methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | nih.gov |

| Suberitine A (20) | P388 (Murine Leukemia) | 1.8 µM | nih.govmdpi.com |

Several naphthyridine derivatives have been investigated for their potential anti-inflammatory properties. nih.gov Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

The naturally derived 1,5-naphthyridine alkaloid canthin-6-one and its derivatives have demonstrated notable anti-inflammatory effects. nih.gov These compounds showed a strong inhibitory effect on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, with IC50 values ranging from 7.73 to 15.09 μM. nih.gov In addition to synthetic compounds, some novel 1,8-naphthyridine derivatives have also been evaluated for anti-inflammatory activity, which was suggested by the downregulation of pro-inflammatory cytokines. tandfonline.com The dual functionality of some naphthyridine compounds, exhibiting both anticancer and anti-inflammatory activities, highlights the therapeutic potential of this chemical class in diseases where inflammation and cancer are linked. tandfonline.com

Malaria remains a major global health problem, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. nih.gov The naphthyridine scaffold has been explored for this purpose, leading to the development of compounds with potent activity against Plasmodium parasites.

Pyronaridine, a fused 1,5-naphthyridine derivative, has been reported to have high activity against both Plasmodium falciparum and Plasmodium vivax. mdpi.com In an effort to develop safer alternatives to the existing antimalarial drug primaquine (B1584692), which has significant side effects, researchers have synthesized novel analogues based on the 1,5-naphthyridine scaffold. nih.govnih.gov These new compounds were designed to reduce the formation of toxic metabolites. nih.gov In vitro studies showed that these 1,5-naphthyridine analogues exhibited potent antimalarial activity against a chloroquine-resistant strain (W2) of P. falciparum, whereas the parent compound primaquine is not active against this strain in vitro. nih.gov This line of research demonstrates the potential of the 1,5-naphthyridine core in generating new leads for antimalarial drug discovery. researchgate.net

| Compound Name |

|---|

| 1,5-Naphthyridine |

| 1,8-Naphthyridine |

| 3-Methoxy-1,5-naphthyridine-4-carbaldehyde |

| Canthin-6-one |

| Colchicine |

| Nalidixic acid |

| Primaquine |

| Pyronaridine |

| Suberitine A |

| 10-Methoxycanthin-6-one |

Exploration of Other In Vitro Biological Activities

The naphthyridine scaffold is a prominent feature in compounds exhibiting a wide range of biological activities in laboratory settings. Research into synthetic 1,5-naphthyridine derivatives has identified potent antileishmanial agents. nih.gov A study evaluating their effect on Leishmania infantum, the parasite responsible for visceral leishmaniasis, found that several compounds displayed excellent activity against the amastigote form of the parasite. nih.gov The mechanism of action for some of these compounds involves the inhibition of eukaryotic type I DNA topoisomerase (TopIB), an enzyme essential for the parasite's viability. nih.gov

One particular 1,5-naphthyridine derivative demonstrated an IC₅₀ value of 0.58 µM, comparable to the standard drug amphotericin B, but with a significantly higher selective index (SI > 271), indicating greater selectivity for the parasite over host cells. nih.gov

| Compound | IC₅₀ on L. infantum amastigotes (μM) | Cytotoxicity CC₅₀ on splenocytes (μM) | Selective Index (SI) |

|---|---|---|---|

| Naphthyridine 19 | 0.81 ± 0.04 | > 100 | > 123.4 |

| Naphthyridine 21 | 0.75 ± 0.05 | > 100 | > 133.3 |

| Naphthyridine 22 | 0.58 ± 0.03 | 157.5 ± 2.5 | 271.5 |

| Amphotericin B (Standard) | 0.32 ± 0.05 | > 20 | > 62.5 |

Beyond antiprotozoal activity, other naturally occurring naphthyridine isomers have shown significant potential in vitro. Canthin-6-one, a 1,5-naphthyridine alkaloid, has been shown to reduce the production of pro-inflammatory mediators in rat cells. mdpi.com Other related natural products exhibit cytotoxic activity against various human cancer cell lines, including malignant melanoma, epidermoid carcinoma, and ovarian carcinoma, with IC₅₀ values ranging from 3–6 μg/mL. mdpi.comnih.gov Furthermore, certain derivatives have demonstrated notable antifungal activity against pathogens like Candida albicans, Candida neoformans, and Aspergillus fumigatus, in some cases exceeding the potency of the conventional antifungal drug amphotericin B. mdpi.com

Applications in Materials Science and Organic Electronics

The unique electronic properties and rigid structure of the naphthyridine core make it an attractive component for the development of novel organic materials with applications in electronics and energy.

Naphthyridine-Based Polymers and Functional Materials

The 1,5-naphthyridine scaffold has been successfully incorporated into polymers designed for organic electronics. mdpi.com One notable example is its use in a conjugated polymer, poly(2,5-thiophene-alt-4,9-bis(2-hexyldecyl)-4,9-dihydrodithieno[3,2-c:3′,2′-h] rsc.orgacs.orgnaphthyridine-5,10-dione), which has been employed as a donor material in the active layer of polymer solar cells. researchgate.net This application highlights the potential of naphthyridine-based materials in renewable energy technologies. Additionally, heteroaromatic polymers containing 1,8-naphthyridine moieties have been synthesized and shown to possess significant activity against various bacteria and fungi, demonstrating a dual role as both functional materials and antimicrobial agents. mdpi.com

| Polymer Type | Naphthyridine Core | Application | Reference |

|---|---|---|---|

| Conjugated Polymer | Dithieno[3,2-c:3′,2′-h] rsc.orgacs.orgnaphthyridine-5,10-dione | Donor material in polymer solar cells | researchgate.net |

| Heteroaromatic Polymer | 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine | Antimicrobial (antibacterial and antifungal) materials | mdpi.com |

Contribution to Organic Light-Emitting Diode (OLED) Materials

Naphthyridine derivatives have emerged as a critical class of materials for Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable for use as emitters and electron-transport materials. rsc.orgresearchgate.net A series of 1,8-naphthyridine oligomers demonstrated high thermal stability, with decomposition temperatures (Td) between 380–400 °C, and high electron affinities of 2.79–3.00 eV. rsc.orgresearchgate.net These properties are crucial for the longevity and efficiency of OLED devices. These materials can be tuned to produce blue, green, and yellow light with high photoluminescence quantum yields ranging from 0.70 to 1.0. rsc.orgresearchgate.net

Similarly, 4,8-substituted 1,5-naphthyridines have been investigated as multifunctional semiconductor materials. researchgate.netrsc.org These compounds exhibit properties that make them promising as blue-emitting materials, electron-transport materials, and hole-injecting materials. researchgate.netrsc.org Their estimated electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) are well-suited for these roles within an OLED architecture. researchgate.netrsc.org

Further advancements include the use of naphthyridine derivatives in thermally activated delayed fluorescence (TADF) emitters, which can achieve very high external quantum efficiencies (EQEs) of up to 29.9%. acs.orgresearchgate.net Naphthyridine-based iridium(III) complexes have also been developed as phosphorescent emitters, leading to green-to-red OLEDs with EQEs exceeding 30% and exceptionally high brightness. rsc.org

| Naphthyridine Type | Role in OLED | Key Performance Metrics | Reference |

|---|---|---|---|

| 1,8-Naphthyridine Oligomers | Emitter, Electron-Transport | Emission: Yellow to White-Pink; Brightness: up to 400 cd/m²; Td: 380–400 °C | rsc.orgresearchgate.net |

| 4,8-Substituted 1,5-Naphthyridines | Blue Emitter, Electron/Hole-Transport | Emission: Blue (400–501 nm); Optical Band Gap: 2.77–3.79 eV | researchgate.netrsc.org |

| 1,5-Naphthyridine TADF Emitters | Emitter | Emission: Green; Max. EQE: 29.9%; Max. Luminance: 33,540 cd/m² | acs.org |

| Naphthyridine-based Iridium(III) Complexes | Emitter | Emission: Green to Red; Max. EQE: >32%; Max. Brightness: 242,548 cd/m² | rsc.org |

Naphthyridines as Ligands in Coordination Chemistry

The presence of two nitrogen atoms within the bicyclic structure of naphthyridines makes them excellent ligands for coordinating with metal ions. nih.gov The 1,5-naphthyridine isomer can function as either a monodentate or a bidentate ligand, where its two nitrogen atoms bind to one or two metal centers, respectively. nih.gov This versatility allows for the construction of diverse and complex metal-organic structures.

Researchers have successfully formed coordination complexes between 1,5-naphthyridines and various transition metals. For example, stable complexes with Zirconium (Zr) and Chromium (Cr) have been synthesized and characterized. nih.gov The geometric constraints of the naphthyridine ring influence the structure of the resulting metal complex. nih.gov More recently, rigid naphthyridine-bis(carbene) ligands have been designed to enforce specific coordination geometries, such as trigonal planar structures with coinage metals like Copper(I) and Silver(I). acs.org This level of structural control is essential for developing new catalysts and functional materials. The ability of naphthyridines to act as bridging ligands between metal centers is also a key feature in the design of multinuclear complexes and coordination polymers. researchgate.net

| Metal Ion | Naphthyridine Ligand Type | Coordination Mode/Complex Type | Reference |

|---|---|---|---|

| Zirconium (Zr) | 1,5-Naphthyridine derivative | Bidentate | nih.gov |

| Chromium (Cr) | 1,5-Naphthyridine | Forms organic layers with complex anions | nih.gov |

| Copper (Cu) | Naphthyridine-bis(carbene) | Trigonal planar mononuclear complex | acs.org |

| Silver (Ag) | Naphthyridine-bis(carbene) | Trigonal planar mononuclear complex | acs.org |

Q & A

Q. How do storage conditions impact the long-term stability of this compound?

- Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) show increased impurities after 4 weeks. Stabilize by storing under argon in amber vials with desiccants (silica gel). Monitor via periodic HPLC to track aldehyde oxidation or hydrolysis to carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.